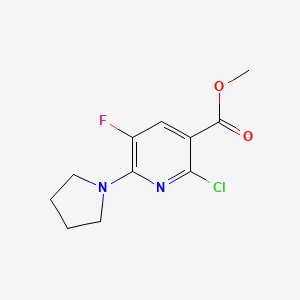

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Description

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O2 and a molecular weight of 258.679 g/mol . It is categorized as an ester and is primarily used for research purposes . This compound is notable for its unique structure, which includes a pyrrolidine ring, a nicotinate moiety, and halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQMMXPAAQBHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-fluoronicotinic Acid Derivatives

The base nicotinic acid derivatives such as 2-chloro-5-fluoronicotinic acid or its methyl ester are crucial intermediates. Their preparation typically follows:

- Starting Materials: Commercially available or easily prepared 2,6-dichloro-5-fluoronicotinic acid or its esters.

- Selective Dechlorination: Catalytic hydrogenation using catalysts like Lindlar catalyst, Raney nickel, or palladium on carbon in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF).

- Reaction Conditions: Ambient to moderate pressure (normal to 5 atm), temperature between 20–50 °C, with alkaline additives like triethylamine to assist selective dechlorination.

- Outcome: Selective removal of one chlorine atom at position 6, yielding 2-chloro-5-fluoronicotinic acid or methyl ester with improved yield and purity.

Table 1: Conditions for Selective Dechlorination

| Parameter | Range / Options |

|---|---|

| Catalyst | Lindlar catalyst, Raney nickel, Pd/C |

| Catalyst loading | 1–10% (w/w relative to substrate) |

| Solvent | Methanol, Ethanol, Ethyl acetate, THF |

| Temperature | 20–50 °C |

| Pressure | 1–5 atm |

| Alkaline additive | Triethylamine, Trimethylamine |

Reference: Patent CN100355732C

Amination at Position 6 with Pyrrolidine

- Nucleophilic Substitution: The chlorine at position 6 of 2-chloro-5-fluoronicotinic acid methyl ester is displaced by pyrrolidine via nucleophilic aromatic substitution.

- Reaction Conditions: Typically conducted in polar aprotic solvents or alcohols under reflux or moderate heating.

- Outcome: Formation of methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate with high regioselectivity.

Esterification of Nicotinic Acid

- Method: Conversion of 2-chloro-5-fluoronicotinic acid to its methyl ester is commonly achieved by Fischer esterification or via reaction with methylating agents.

- Typical Conditions: Acid-catalyzed reaction with methanol under reflux or use of methyl iodide/similar reagents in the presence of base.

- Characterization: Confirmed by ^1H NMR signals (e.g., singlet at ~3.94 ppm for methyl ester) and mass spectrometry.

Alternative Synthetic Routes and Related Compounds

- From 2,6-Dichloro-5-fluoronicotinic acid: Selective substitution and reduction steps yield 2-chloro-5-fluoro derivatives.

- Reduction of 3-substituted 2,6-dichloro-5-fluoropyridines: Single-step reduction with Raney nickel or Pd catalysts can afford 3-substituted 2-chloro-5-fluoropyridines, which can be further functionalized.

- Halogenation and Chlorination: Use of phosphorus oxychloride or phosgene in high boiling solvents like 1,2,4-trichlorobenzene at 80–130 °C to chlorinate intermediates, as established in related pyridine chemistry.

Reference: EP1626045A1, US4612377A

Detailed Research Findings and Data

Spectroscopic Characterization

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Key signals for methyl ester at δ ~3.94 ppm (singlet, 3H), aromatic protons at δ 7.88 and 8.36 ppm with coupling constants indicating substitution pattern.

- [^13C NMR](pplx://action/followup): Ester carbonyl at δ ~164.5 ppm, aromatic carbons with characteristic coupling constants due to fluorine substitution.

- Mass Spectrometry: Molecular ion peaks consistent with this compound (M+ ~ 242–260 depending on substituents).

Reaction Yields and Purity

- Selective catalytic hydrogenation yields typically exceed 80% with high regioselectivity.

- Esterification and amination steps yield 70–90% under optimized conditions.

- Purification by crystallization or chromatography yields products with >95% purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Selective catalytic hydrogenation | Lindlar catalyst, Raney Ni, Pd/C; triethylamine | 20–50 °C, 1–5 atm, MeOH/EtOH/THF | 2-chloro-5-fluoronicotinic acid or methyl ester | 80–90 |

| 2 | Esterification | Methanol + acid catalyst or methyl iodide + base | Reflux in MeOH or room temp | Methyl 2-chloro-5-fluoronicotinate | 85–90 |

| 3 | Nucleophilic substitution (amination) | Pyrrolidine, polar aprotic solvent | Reflux or moderate heating | This compound | 75–85 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the pyrrolidine ring or nicotinate moiety.

Hydrolysis Products: Nicotinic acid and methanol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate serves as a versatile building block in organic synthesis. Its halogen and pyrrolidine functionalities allow for the development of more complex organic molecules through various reactions, including:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

- Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol, which can be further functionalized.

Comparison with Similar Compounds:

The compound is structurally related to other derivatives such as Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate. However, the presence of the pyrrolidine ring imparts distinct reactivity and binding characteristics, making it particularly valuable in synthetic chemistry .

Biological Applications

Pharmacological Potential:

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies:

- Antimicrobial Activity: Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have been shown to affect cell viability in vitro, indicating a pathway for further drug development .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The piperidine ring enhances binding affinity to certain enzymes or receptors involved in disease pathways .

Pharmaceutical Development

Drug Intermediates:

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its unique structure allows it to be modified into various drug candidates targeting diseases such as cancer and inflammation:

- KIF18A Inhibition: Recent patents suggest that compounds related to this compound are being developed as KIF18A inhibitors, which could play a role in treating cancer and other disorders mediated by microtubule dynamics .

Case Studies:

Several studies have documented the synthesis and biological evaluation of related compounds, highlighting their potential therapeutic applications. For example, compounds exhibiting similar structural features have shown promising results in preclinical models for cancer treatment .

Industrial Applications

Chemical Manufacturing:

this compound is also utilized in industrial applications for developing new materials and chemical processes. Its reactivity allows for the creation of novel substances that can be applied in various sectors such as agriculture and materials science.

Data Summary

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates nucleophilic substitutions |

| Biological Research | Antimicrobial and anticancer studies | Inhibits growth of bacteria; affects cancer cell viability |

| Pharmaceutical | Drug intermediates for KIF18A inhibition | Potential treatment for cancer and inflammatory diseases |

| Industrial | Development of new materials | Applications in agriculture and chemical processes |

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylpyridine: Similar structure but with a pyridine ring instead of a nicotinate moiety.

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylbenzoate: Contains a benzoate group instead of a nicotinate moiety.

Uniqueness

Structural Features: The combination of a pyrrolidine ring, nicotinate moiety, and halogen substituents makes Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate unique.

Biological Activity: Its specific structure may confer unique biological activities compared to similar compounds.

Biological Activity

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate (CAS No. 959617-38-0) is a chemical compound that has garnered interest in medicinal chemistry and pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Molecular Formula: C₁₁H₁₂ClFN₂O₂

Molecular Weight: 258.679 g/mol

The synthesis of this compound typically involves the following steps:

- Starting Materials: Nicotinic acid derivatives and pyrrolidine.

- Esterification: The reaction of the nicotinic acid derivative with methanol in the presence of an acid catalyst produces the ester.

This compound exhibits its biological effects through interaction with various molecular targets:

- Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

- Biochemical Pathways: It can influence pathways related to signal transduction, metabolism, and gene expression.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For example, it has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.03 µg/mL |

| Escherichia coli | < 0.05 µg/mL |

Anticancer Properties

Preclinical evaluations indicate potential anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Studies

-

Study on CXCR3 Binding Specificity

- A study involving fluorine-18 labeled derivatives showed that this compound binds specifically to CXCR3 receptors, which are implicated in various inflammatory diseases. The compound exhibited significant uptake in atherosclerotic lesions in mouse models, indicating its potential as a radiotracer for imaging studies .

- Antibacterial Efficacy Against MRSA

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological activities due to its structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with halogen substituents | Antimicrobial, anticancer |

| Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate | Piperidine ring instead of pyrrolidine | Limited studies on biological activity |

| Methyl 2-Chloro-5-fluoro-6-morpholin-1-ylnicotinate | Morpholine ring structure | Different binding affinities |

Q & A

Q. How should hygroscopicity and stability be managed during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.